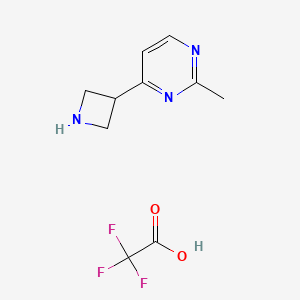

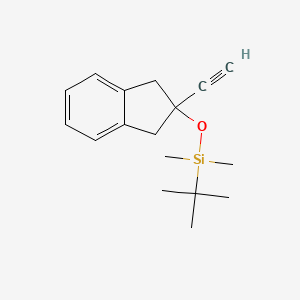

![molecular formula C9H7ClN2S B6308406 2-Aminobenzo[b]thiophene-3-carbonitrile HCl CAS No. 350228-35-2](/img/structure/B6308406.png)

2-Aminobenzo[b]thiophene-3-carbonitrile HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

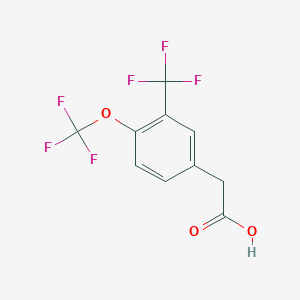

“2-Aminobenzo[b]thiophene-3-carbonitrile HCl” is a chemical compound with the molecular formula C9H6N2S . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling. The reaction involves the use of cyclohexanone and malononitrile in the presence of elemental sulfur and base . The reaction conditions were optimized and the derivatives were obtained in good yield .Molecular Structure Analysis

The molecular structure of “2-Aminobenzo[b]thiophene-3-carbonitrile HCl” consists of 12 heavy atoms, 9 of which are aromatic heavy atoms . The molecule has no rotatable bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.22 . It has one hydrogen bond acceptor and one hydrogen bond donor . The compound is soluble, with a solubility of 0.251 mg/ml .Applications De Recherche Scientifique

Synthetic Methodologies and Biological Importance

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : This review highlights the synthesis and biological importance of 2-(thio)ureabenzothiazoles, derivatives that show a broad spectrum of biological activities. The document emphasizes the importance of these compounds in medicinal chemistry, showcasing their potential as therapeutic agents against diseases like rheumatoid arthritis and lupus erythematosus, and as fungicides and herbicides. The review covers synthetic methodologies from the past to present, providing a comprehensive overview of the chemical reactions involved in producing these derivatives with various substituents (Rosales-Hernández et al., 2022).

Environmental Science and Pollution Studies

Occurrence, Toxicity, and Biodegradation of Condensed Thiophenes : This paper reviews the environmental impact of condensed thiophenes found in petroleum, focusing on their toxicity and biodegradation. It examines the types of organosulfur compounds in petroleum and their fate in contaminated environments. The study provides insights into the environmental challenges posed by these compounds and the necessity for effective biodegradation strategies to mitigate their impact (Kropp & Fedorak, 1998).

Chemistry of Ionic Liquids

Tuning Ionic Liquid-Based Catalysts for CO2 Conversion : This critical review focuses on the use of ionic liquids as solvents and catalysts for CO2 capture and conversion into valuable chemicals, specifically quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles. It discusses the unique properties of ionic liquids, including their low vapor pressures and high thermal and chemical stabilities, making them suitable for CO2 conversion processes. The review suggests future directions for research in this area, offering insights into developing novel ionic liquid-based catalysts for environmental applications (Zhang et al., 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is a cyp1a2 and cyp2c19 inhibitor .

Mode of Action

As a CYP1A2 and CYP2C19 inhibitor, it likely interacts with these enzymes and inhibits their activity . These enzymes are involved in the metabolism of various drugs, and their inhibition can affect the pharmacokinetics of these drugs.

Pharmacokinetics

The compound has a logP value of 1.76, indicating its lipophilicity . It has a solubility of 0.251 mg/ml .

Propriétés

IUPAC Name |

2-amino-1-benzothiophene-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S.ClH/c10-5-7-6-3-1-2-4-8(6)12-9(7)11;/h1-4H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVMNRUHGUGZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzo[b]thiophene-3-carbonitrile HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

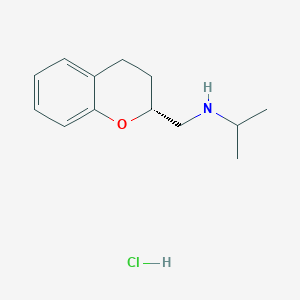

![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)

![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)

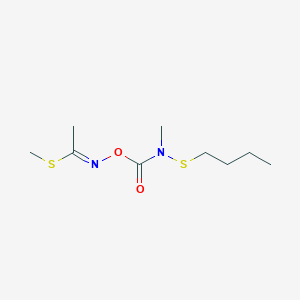

![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)